5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione
Overview
Description
5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . This compound features a benzofuran moiety fused with an imidazolidine-2,4-dione ring, making it an interesting subject for various scientific studies due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-hydroxyacetophenones with urea derivatives under basic conditions, followed by cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The imidazolidine-2,4-dione ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-Dihydro-1-benzofuran-3-yl)imidazolidine-2,4-dione
- 5-(2,3-Dihydro-1-benzofuran-6-yl)imidazolidine-2,4-dione
- 5-(2,3-Dihydro-1-benzofuran-7-yl)imidazolidine-2,4-dione
Uniqueness
5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, potentially leading to different pharmacological effects compared to its analogs .
Properties
IUPAC Name |
5-(2,3-dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10-9(12-11(15)13-10)7-1-2-8-6(5-7)3-4-16-8/h1-2,5,9H,3-4H2,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIWSUWDNVTXBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3C(=O)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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